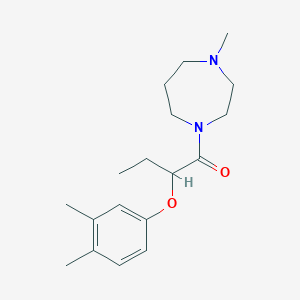
2-(3,4-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one is a synthetic organic compound that belongs to the class of phenoxyalkylamines. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one typically involves the following steps:
Formation of the Phenoxyalkyl Intermediate: The starting material, 3,4-dimethylphenol, is reacted with an appropriate alkyl halide under basic conditions to form the phenoxyalkyl intermediate.
Introduction of the Diazepane Ring: The phenoxyalkyl intermediate is then reacted with 4-methyl-1,4-diazepane under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the phenoxy or diazepane moieties.
Reduction: Reduction reactions may target the carbonyl group in the butanone chain.
Substitution: Substitution reactions can occur at the aromatic ring or the diazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic or quinone derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a model compound for studying reaction mechanisms and synthetic methodologies.
Biology: Investigating its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one likely involves interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethylphenoxy)-1-(4-methylpiperidin-1-yl)butan-1-one
- 2-(3,4-Dimethylphenoxy)-1-(4-methylmorpholin-1-yl)butan-1-one
Uniqueness
The unique structural features of 2-(3,4-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one, such as the presence of the diazepane ring, may confer distinct pharmacological properties compared to similar compounds. These differences can influence its binding affinity, selectivity, and overall biological activity.
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-5-17(22-16-8-7-14(2)15(3)13-16)18(21)20-10-6-9-19(4)11-12-20/h7-8,13,17H,5-6,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPQSSSTQGCBGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCN(CC1)C)OC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49724588 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N~1~,N~1~-dimethyl-N~3~-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,3-dicarboxamide](/img/structure/B5280660.png)
![4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-2-methoxyphenol](/img/structure/B5280664.png)
![4-chloro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzenesulfonohydrazide](/img/structure/B5280665.png)
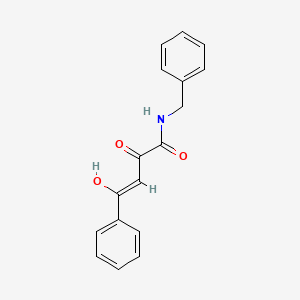
![2-(4-Bromophenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]butan-1-one](/img/structure/B5280689.png)
![N-(2,4-difluorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5280696.png)
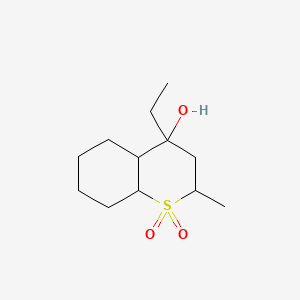
![N-{3-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5280720.png)
![methyl 3-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B5280733.png)
![2-[2-(2,7-dimethoxy-1-naphthyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5280736.png)
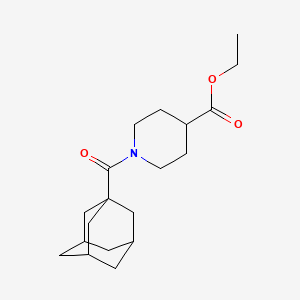
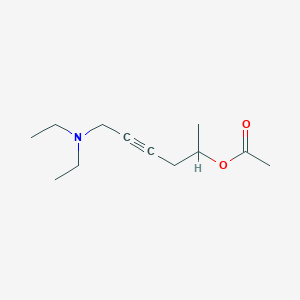
![3-[methyl(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol](/img/structure/B5280744.png)
![N-[(2-FLUOROPHENYL)METHYL]-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B5280746.png)
